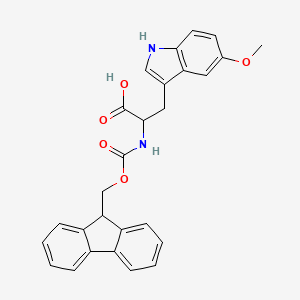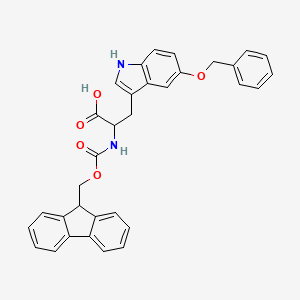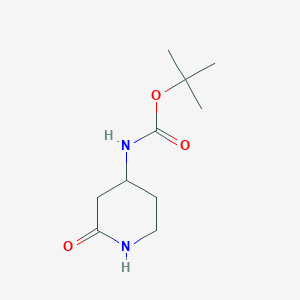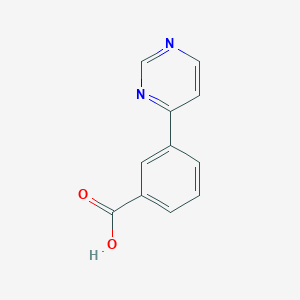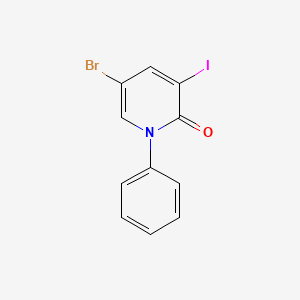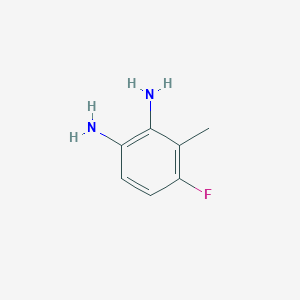
4-Fluoro-3-methylbenzene-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methylbenzene-1,2-diamine, also known as FMDA, is an important organic compound that has been widely used in the fields of chemistry and biochemistry. It is a versatile compound that has been used for a variety of purposes, including synthesis, research, and drug development. FMDA is a colorless, odorless, and water-soluble compound that is synthesized from 4-fluoro-3-methylbenzene, also known as toluene, and 1,2-diamine. This compound has a variety of applications due to its unique properties.
科学的研究の応用
Aramids with Pendent Groups
Novel aromatic polyamides with pendent diphenylamino or carbazolyl groups were synthesized from specific diamines. These aramids showed excellent mechanical properties and high softening temperatures, indicating their potential use in the production of flexible, tough films with high thermal resistance (Hsiao, Chen, & Liou, 2004).
Soluble Fluoro-Polyimides
A set of soluble fluoro-polyimides were synthesized using a specific fluorine-containing aromatic diamine and aromatic dianhydrides. These polyimides demonstrated excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications requiring materials with these properties (Xie et al., 2001).
Polyimides with Specific Diamines
Polyimides synthesized from specific diamines and dianhydrides displayed a range of glass transition temperatures and were predominantly amorphous. They had low water absorption and specific dielectric constants, indicating potential applications in fields requiring materials with these properties (Morikawa, Miyata, & Nishimura, 2012).
Properties of Diaminotoluene Mixtures
The study of densities and viscosities of diaminotoluene with various solvents at different temperatures provided insights into solute–solvent and solute–solute interactions, which is crucial for understanding the behavior of these compounds in different solvent environments (Zhu, Han, Liu, & Ma, 2014).
Antimicrobial Activities of Phosphazenes
Phosphazenes synthesized from specific reactions involving 4-fluorobenzyl(N/O)spirocyclotriphosphazene demonstrated antimicrobial activities against specific bacteria and fungi. This indicates the potential of these compounds in biomedical applications, especially as antimicrobial agents (Okumuş et al., 2017).
Use in Organometallic Chemistry
Fluorobenzenes, including 4-fluoro-3-methylbenzene-1,2-diamine, are recognized for their role in organometallic chemistry and transition-metal-based catalysis due to their ability to act as non-coordinating solvents or readily displaced ligands, paving the way for their use in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
作用機序
Target of Action
As a benzene derivative, it may interact with various biological targets, including enzymes and receptors, depending on its specific chemical structure and functional groups .
Mode of Action
Benzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . The presence of the fluorine and amine groups in 4-Fluoro-3-methylbenzene-1,2-diamine may influence the reactivity and selectivity of these reactions.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.35 , which may influence its distribution within the body.
特性
IUPAC Name |
4-fluoro-3-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAKWLMABPVAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622085 |
Source


|
| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
485832-95-9 |
Source


|
| Record name | 4-Fluoro-3-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




